NH2-PEG2-C6-Cl
CAS No.: 744203-60-9
Cat. No.: VC8134461
Molecular Formula: C10H22ClNO2
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 744203-60-9 |
---|---|
Molecular Formula | C10H22ClNO2 |
Molecular Weight | 223.74 g/mol |
IUPAC Name | 2-[2-(6-chlorohexoxy)ethoxy]ethanamine |
Standard InChI | InChI=1S/C10H22ClNO2/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h1-10,12H2 |
Standard InChI Key | ABAUJBZQEHFSKW-UHFFFAOYSA-N |
SMILES | C(CCCCl)CCOCCOCCN |
Canonical SMILES | C(CCCCl)CCOCCOCCN |
Introduction
Chemical Identity and Structural Characteristics
NH2-PEG2-C6-Cl, systematically named 2-[2-(6-chlorohexoxy)ethoxy]ethanamine, belongs to the class of PEG-based linkers. Its IUPAC name reflects a six-carbon alkyl chain (hexyl) with a terminal chlorine atom, connected via two ethylene glycol (PEG2) units to an amine group. The SMILES notation further delineates its linear structure .
Molecular and Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 223.74 g/mol | |
XLogP3-AA | 1.0 | |
Hydrogen Bond Donors | 1 (amine group) | |
Hydrogen Bond Acceptors | 3 (two ether oxygens, amine) | |
Rotatable Bonds | 11 |
The compound’s moderate hydrophobicity () and flexible backbone enhance its utility in PROTAC design, enabling optimal spatial arrangement between ligase and target protein ligands .
Hydrochloride Derivative
The hydrochloride salt (CAS 1035373-85-3) exhibits a molecular weight of 260.2 g/mol () and improved solubility in polar solvents like DMSO (41.67 mg/mL) . This form is preferred in experimental settings due to enhanced stability under storage conditions (-20°C) .
Role in PROTAC Synthesis and Mechanism
PROTACs are heterobifunctional molecules comprising three elements:
-
Target protein ligand: Binds to the pathogenic protein.
-
E3 ligase ligand: Recruits ubiquitin ligase machinery.
-
Linker: Spatially optimizes interactions between the two ligands.
NH2-PEG2-C6-Cl serves as the linker, with its amine group conjugating to the target ligand and the chlorine atom enabling covalent attachment to the E3 ligase ligand . The PEG2 spacer provides flexibility and solubility, critical for maintaining proteasome engagement. Upon PROTAC administration, the target protein is ubiquitinated and degraded, offering a therapeutic strategy for cancers, neurodegenerative diseases, and viral infections .
In Vitro Performance
Studies demonstrate that PEG-based linkers like NH2-PEG2-C6-Cl improve PROTAC bioavailability by reducing aggregation and enhancing cellular uptake . For example, An et al. (2018) reported that PROTACs with PEG linkers exhibited 2–3-fold higher degradation efficiency for androgen receptor mutants compared to alkyl-based analogs .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
A representative pathway involves:
-
Deprotection: Reaction of 6-chlorohexanol with tosyl chloride to form 6-chlorohexyl tosylate.
-
Etherification: Coupling with tetraethylene glycol monoamine under basic conditions.
-
Purification: Chromatographic isolation yields NH2-PEG2-C6-Cl with >95% purity.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield (typically >80%) and minimize byproducts. Post-synthesis, the compound is crystallized from ethyl acetate and lyophilized for long-term storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume